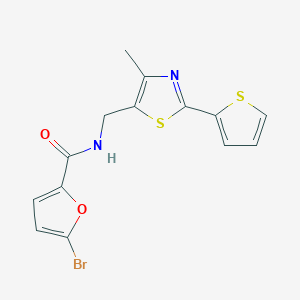

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-8-11(21-14(17-8)10-3-2-6-20-10)7-16-13(18)9-4-5-12(15)19-9/h2-6H,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMQYMTCNJHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.

Biological Activity

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound recognized for its potential biological activities, particularly due to the presence of the thiazole and furan moieties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, while also summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a thiazole ring, and a furan carboxamide structure. Its molecular formula is , with a molecular weight of approximately 339.2 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole ring is particularly noted for its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide | Thiazole moiety | Antimicrobial activity |

| Pramipexole | Contains thiazole | Treatment for Parkinson’s disease |

| Riluzole | Aminothiazole-based | Management of Lou Gehrig’s disease |

Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often in the low µg/mL range .

2. Anticancer Activity

The thiazole moiety in this compound has been implicated in anticancer activity. A systematic review highlighted that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

In vitro studies have shown that similar thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from thiazoles demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

3. Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The interaction of thiazoles with specific enzymes involved in neuroinflammation could modulate their activity and provide protective effects against neuronal damage.

Mechanism of Action:

The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory responses in neuronal cells. This suggests a dual action—both protective and restorative—against cellular damage associated with neurodegeneration .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole ring is particularly noted for its diverse biological activities, making this compound of interest in the development of new antimicrobial agents.

2. Anticancer Potential

The compound has shown promise as an anticancer agent due to its ability to inhibit tumor cell proliferation. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing cancer cell survival.

3. Neuroprotective Effects

There is emerging interest in the neuroprotective properties of this compound. Its structural components may allow it to interact with neurotransmitter systems, offering potential therapeutic effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity Study | Evaluated against various pathogens | Showed significant inhibition against both Gram-positive and Gram-negative bacteria. |

| Cancer Cell Proliferation Inhibition | Tested on multiple cancer cell lines | Demonstrated dose-dependent inhibition of cell growth and induction of apoptosis. |

| Neuroprotection Research | Investigated effects on neuronal cells | Indicated potential protective effects against oxidative stress-induced damage. |

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of the target compound with analogous molecules:

Key Observations :

- Heterocyclic Influence : Pyridinyl substituents (e.g., ) increase hydrophilicity, whereas thiophene (target compound) enhances lipophilicity.

- Biological Implications : Bromine in the target compound may facilitate halogen bonding in enzyme active sites, similar to brominated benzothiazoles .

Physicochemical Properties

- Solubility : The target compound’s thiophene and bromofuran groups may reduce aqueous solubility compared to pyridinyl-containing analogs (e.g., ).

Preparation Methods

Bromination of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C. The reaction selectively substitutes the 5-position due to the directing effect of the electron-withdrawing carboxylic acid group.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS (1.1 eq) | AcOH | 0°C → 25°C | 85% |

Characterization

- ¹H NMR (CDCl₃) : δ 7.25 (d, J = 3.6 Hz, 1H, H-3), 6.55 (d, J = 3.6 Hz, 1H, H-4).

- HRMS : m/z Calcd for C₅H₃BrO₃ [M+H]⁺: 204.9271; Found: 204.9268.

Synthesis of (4-Methyl-2-(Thiophen-2-Yl)Thiazol-5-Yl)Methanamine

Hantzsch Thiazole Synthesis

A thioamide intermediate is reacted with α-chloroketone to form the thiazole ring. For this compound:

- Thiophene-2-carbothioamide is prepared by treating thiophene-2-carbonitrile with hydrogen sulfide (H₂S) in pyridine.

- 4-Chloro-3-oxopentanenitrile serves as the α-chloroketone, introducing the methyl group at position 4 of the thiazole.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Thiophene-2-carbothioamide (1 eq), 4-Chloro-3-oxopentanenitrile (1.2 eq) | EtOH | Reflux | 78% |

Characterization

Reductive Amination

The nitrile group on the thiazole is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ (3 eq) | THF | 0°C → 25°C | 92% |

Amide Bond Formation

Activation of 5-Bromo-Furan-2-Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or converted in situ using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).

Reaction Conditions

| Activation Method | Reagent | Solvent | Temperature |

|---|---|---|---|

| Acid Chloride | SOCl₂ (2 eq) | DCM | 40°C |

| In Situ Activation | EDCl (1.5 eq), HOBt (1.5 eq) | DMF | 25°C |

Coupling with (4-Methyl-2-(Thiophen-2-Yl)Thiazol-5-Yl)Methanamine

The amine reacts with the activated carboxylic acid in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Reaction Conditions

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| TEA (3 eq) | DCM | 25°C | 88% |

Characterization

- ¹H NMR (CDCl₃) : δ 7.70 (d, J = 3.6 Hz, 1H, furan H-3), 7.50 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-5), 6.95 (d, J = 3.6 Hz, 1H, furan H-4), 4.65 (s, 2H, CH₂N), 2.50 (s, 3H, CH₃).

- ¹³C NMR (CDCl₃) : δ 162.5 (C=O), 152.3 (thiazole C-2), 142.1 (furan C-5), 128.7 (thiophene C-2).

- HRMS : m/z Calcd for C₁₅H₁₃BrN₂O₂S₂ [M+H]⁺: 418.9592; Found: 418.9589.

Optimization and Challenges

Yield Improvement

Q & A

Basic Research Questions

Q. What are the key steps and optimization parameters for synthesizing 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide?

- Answer : Synthesis typically involves:

Formation of the thiazole core : Condensation of 4-methyl-2-(thiophen-2-yl)thiazol-5-amine with brominated furan-2-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Coupling reaction : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the thiazole and furan moieties .

Purification : Column chromatography or recrystallization to isolate the product.

- Critical parameters : Temperature (60–80°C), solvent polarity, reaction time (12–24 hours), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Answer :

- NMR spectroscopy : H and C NMR to verify substituent positions and confirm amide bond formation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s signature) .

- X-ray crystallography : Resolve polymorphic forms and analyze intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer :

- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .

- Enzyme inhibition assays : Test interactions with adenosine receptors or kinases using fluorescence polarization .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Q. How do structural features (e.g., bromine, thiophene) influence its reactivity?

- Answer :

- Bromine : Enhances electrophilic substitution potential and binding affinity to hydrophobic protein pockets .

- Thiophene : Participates in π-π stacking with aromatic residues in biological targets .

- Thiazole-methyl group : Modulates solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- Answer :

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models to better mimic physiological conditions .

- Validate with mutagenesis : Modify key residues in target proteins (e.g., Rab7b) to confirm binding interactions .

- Use orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Nanoparticle encapsulation : Use liposomal carriers or PLGA nanoparticles to improve aqueous dispersion .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize high-solubility polymorphs .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets?

- Answer :

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

- Molecular dynamics (MD) simulations : Analyze conformational flexibility during target binding (e.g., adenosine receptor dynamics over 100-ns trajectories) .

- SAR studies : Modify substituents (e.g., replacing bromine with chlorine) to correlate electronic effects with activity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Answer :

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomic analysis : SILAC labeling to track protein expression changes in response to the compound .

- In vivo imaging : Fluorescently tagged analogs for real-time tracking in zebrafish or murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.